molecular formula C19H23NO4 B5559810 (4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine

(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine

Cat. No. B5559810
M. Wt: 329.4 g/mol
InChI Key: YFHGRUXDDZGSBB-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine" often involves multi-step organic reactions. For example, Gao et al. (2013) describe the synthesis of a PET probe for imaging the enzyme PIM1, starting with a Boc-protected intermediate followed by acidic de-protection (Gao, Wang, Miller, & Zheng, 2013). Similarly, synthesis approaches involving Mannich reactions have been explored for related benzoxazine compounds, demonstrating the versatility of synthetic routes in accessing complex structures (Perangin-angin & Chairi, 2019).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives reveals significant information about their conformational preferences and stereoelectronic properties. Tähtinen et al. (2002) provided insights into the stereochemistry of similar compounds, employing NMR spectroscopic methods to study their conformational dynamics (Tähtinen, Sinkkonen, Klika, Nieminen, Stájer, Szakonyi, Fülöp, & Pihlaja, 2002).

Chemical Reactions and Properties

The reactivity of the benzoxazine core, particularly in the context of electrophilic substitutions and ring-opening reactions, underlines the compound's chemical versatility. Nakamura, Uchiyama, & Ohwada (2003) discuss the synthesis of 4H-1,2-benzoxazine derivatives, highlighting the potential of these structures as intermediates for further chemical transformations (Nakamura, Uchiyama, & Ohwada, 2003).

Scientific Research Applications

Synthesis and Bioactivity

  • A study by Łażewska et al. (2019) explored the synthesis of novel ligands for the 5-HT6 serotonin receptor, revealing the importance of linkers between the triazine moiety and an aromatic substituent for affinity, which could guide the development of new therapeutic agents (Łażewska et al., 2019).

  • Gao et al. (2013) synthesized a potent PIM1 inhibitor with potential as a PET probe for imaging the enzyme, highlighting the compound's significance in cancer research and diagnostic applications (Gao et al., 2013).

Material Science and Polymer Chemistry

  • Wang et al. (2012) synthesized fully bio-based benzoxazine monomers, investigating their copolymerization and potential for creating materials with enhanced thermal properties and environmental benefits (Wang et al., 2012).

  • Abu‐Hashem et al. (2020) synthesized a novel series of compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties, which could lead to new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anticorrosion Applications

  • Bektaş et al. (2010) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating potential for developing new antimicrobial agents (Bektaş et al., 2010).

  • Zhang et al. (2019) investigated the anticorrosion property of a fully bio-based polybenzoxazine copolymer resin, demonstrating its potential in enhancing the durability and sustainability of materials (Zhang et al., 2019).

properties

IUPAC Name

[(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-14-8-7-13(22-2)11-17(14)24-18(12)19(21)20-9-10-23-16-6-4-3-5-15(16)20/h7-8,11,15-16H,3-6,9-10H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHGRUXDDZGSBB-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCO[C@H]4[C@H]3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.